1,2-Benzisothiazol-3-amine

Description

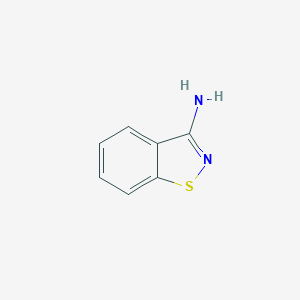

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQCPIRWXSWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177588 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-78-9 | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzisothiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1,2-Benzisothiazol-3-amine

An In-depth Technical Guide on the Physicochemical Properties of 1,2-Benzisothiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine containing a benzisothiazole core. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities. Derivatives of 1,2-benzisothiazole have demonstrated potential as antibacterial and antifungal agents.[1][2] A thorough understanding of the physicochemical properties of the parent amine, this compound, is fundamental for its application in research and development, enabling informed decisions in drug design, formulation, and synthesis. This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and workflows for evaluating its biological activity.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound (CAS: 23031-78-9) are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂S | PubChem[3] |

| Molecular Weight | 150.20 g/mol | PubChem[3] |

| IUPAC Name | 1,2-benzothiazol-3-amine | PubChem[3] |

| Polar Surface Area | 67.2 Ų | PubChem[3] |

| Hydrogen Bond Donors | 1 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Synthesis and Experimental Protocols

The synthesis of the 1,2-benzisothiazole core is a key step in accessing its various derivatives. Several synthetic routes have been reported. A common approach involves the cyclization of appropriately substituted benzene precursors.

General Synthesis Workflow from o-Chlorobenzonitrile

A patented method describes the synthesis of the related compound, 1,2-benzisothiazolin-3-one, which can be a precursor or derivative. The workflow provides insight into the formation of the core benzisothiazole ring system. The synthesis of the target amine may follow a similar logic, starting from a different precursor or involving a final amination step. The logical flow for a related synthesis is outlined below.

Caption: General synthesis workflow for a benzisothiazole core.[4]

Methodology:

-

Reaction: o-Chlorobenzonitrile is reacted with anhydrous sodium hydrosulfide in a suitable solvent such as dimethylformamide (DMF). The molar ratio of o-chlorobenzonitrile to sodium hydrosulfide is typically in the range of 1:1.1 to 1:2. The reaction is carried out at a temperature of 90-160°C for 3-12 hours.[4]

-

Acidification & Isolation: Following the initial reaction, the mixture is acidified to yield o-mercaptobenzonitrile.[4]

-

Cyclization: The isolated o-mercaptobenzonitrile is then reacted with chlorine gas in an aqueous medium.[4]

-

Crystallization and Purification: The reaction mixture is heated and then cooled to induce crystallization, yielding a crude product. This crude product is further purified by dissolving it in an alkali solution, decolorizing it (e.g., with activated carbon), and then re-acidifying to precipitate the final, purified product.[4]

Biological Activity and Evaluation

Derivatives of 1,2-benzisothiazole are noted for their significant biological activities, particularly as antimicrobial agents. They have shown efficacy against a range of Gram-positive and Gram-negative bacteria.[1][2]

Antimicrobial Spectrum

Studies have confirmed the efficacy of 1,2-benzisothiazole derivatives against various bacteria, including:

-

Escherichia coli (Gram-negative)[1]

-

Pseudomonas aeruginosa (Gram-negative)[1]

-

Bacillus subtilis (Gram-positive)[1]

-

Staphylococcus aureus (Gram-positive)[1]

Some compounds in this class also exhibit selective antifungal activity.[2] The mechanism of action is often attributed to the inhibition of essential microbial enzymes through interaction with thiol groups, disrupting cellular respiration and energy production.

Caption: Postulated antimicrobial mechanism of action for isothiazolinones.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of a compound like this compound is to determine its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Methodology:

-

Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a sterile 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: A standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) is prepared and added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

-

Analysis: After incubation, the plate is visually inspected or read with a microplate reader to determine the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This concentration is the MIC.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H6N2S | CID 89966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

1,2-Benzisothiazol-3-amine: A Technical Guide to its Physicochemical Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 1,2-Benzisothiazol-3-amine (CAS No. 23031-78-9) is limited. This guide provides available information on this compound and leverages detailed data from the closely related and extensively studied compound, 1,2-Benzisothiazol-3(2H)-one (BIT), to infer potential characteristics and provide relevant experimental methodologies. The structural differences will influence the physicochemical properties.

Introduction

This compound is a heterocyclic organic compound incorporating a benzisothiazole core. While its derivatives have been investigated for antibacterial efficacy, detailed physicochemical data on the parent compound remains scarce in peer-reviewed literature.[1] This document collates the available information and presents a technical overview of its likely characteristics, supported by data from the analogous compound 1,2-Benzisothiazol-3(2H)-one (BIT).

Physicochemical Properties of this compound

Quantitative experimental data on the solubility and stability of this compound are not readily found in the public domain. The information available is primarily from computational predictions.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂S | PubChem[2] |

| Molecular Weight | 150.20 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Solubility and Stability Profile of 1,2-Benzisothiazol-3(2H)-one (BIT) as a Surrogate

Due to the lack of data for this compound, the properties of the structurally similar biocide, 1,2-Benzisothiazol-3(2H)-one (BIT, CAS No. 2634-33-5), are presented as a point of reference.

Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is readily soluble in many organic solvents and has limited solubility in water.[4][5]

Table 2: Solubility of 1,2-Benzisothiazol-3(2H)-one (BIT)

| Solvent | Solubility | Temperature (°C) | pH |

| Water | 1.288 g/L | 20 | Not Specified |

| Dichloromethane | Soluble | Not Specified | Not Specified |

| Dimethyl sulfoxide | Soluble | Not Specified | Not Specified |

| Methanol | Soluble | Not Specified | Not Specified |

Stability of 1,2-Benzisothiazol-3(2H)-one (BIT)

BIT is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[6][7] When heated to decomposition, it can emit toxic vapors of nitrogen and sulfur oxides.[3][7]

Table 3: Stability Characteristics of 1,2-Benzisothiazol-3(2H)-one (BIT)

| Stability Type | Observation | Conditions |

| Thermal Stability | Stable. Decomposition temperature is above 300°C. | Heating |

| Hydrolytic Stability | Stable, with a half-life of >30 days. | Aqueous environment |

| Photodegradation | Susceptible to photodegradation in aquatic environments and in coatings. | UV radiation |

| Soil Biodegradation | Readily biodegrades in soil, with a half-life of less than 24 hours in sandy loam soil. | Aerobic soil conditions |

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on established methodologies such as the OECD Guidelines for the Testing of Chemicals.

Determination of Aqueous Solubility (Flask Method - OECD 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach saturation equilibrium.

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result: The water solubility is reported as the mass of the substance per volume or mass of water at the specified temperature.

Caption: Workflow for Aqueous Solubility Determination (Flask Method).

Forced Degradation Studies for Stability Assessment

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid drug substance in an oven.

-

Photostability: Expose the solution and solid to UV light (e.g., 254 nm and 365 nm).

-

-

Sample Analysis: Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity Analysis: Peak purity of the parent compound is assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Caption: Experimental Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the known degradation of related isothiazolinones, the following pathways can be postulated for this compound. Environmental degradation can occur via photodegradation and microbial action.[6]

Caption: Postulated Degradation Pathways for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H6N2S | CID 89966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Benzisothiazol-3(2H)-one(BIT)_Chemicalbook [chemicalbook.com]

- 5. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

Spectroscopic Analysis and Characterization of 1,2-Benzisothiazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of 1,2-Benzisothiazol-3-amine. This compound is a key heterocyclic structure of interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This document summarizes key spectroscopic data, provides detailed experimental protocols for its analysis, and includes workflow diagrams to illustrate the characterization process. While comprehensive experimental data for this specific molecule is not extensively published, this guide consolidates available information and provides expected spectral characteristics based on its chemical structure and data from closely related analogues.

Introduction

This compound is a heterocyclic aromatic compound containing a fused benzene and isothiazole ring system with an amine substituent. This structural motif is found in a variety of biologically active molecules, making its characterization a critical aspect of synthetic and medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and structural verification of this compound. This guide aims to provide researchers with the necessary information to effectively utilize these techniques for the analysis of this compound and its derivatives.

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic data for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

| ~7.0 - 8.0 | Multiplet | Aromatic CH | - |

| ~5.5 - 6.5 | Broad Singlet | -NH₂ | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 | C=N |

| ~120 - 140 | Aromatic C |

| ~110 - 130 | Aromatic C-H |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of primary amine[1] |

| 1650 - 1580 | Medium | N-H bend (scissoring) of primary amine[1] |

| ~1600 | Medium | C=N stretch |

| 1500 - 1400 | Medium to Strong | Aromatic C=C stretching |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine)[1] |

| 910 - 665 | Broad, Strong | N-H wag of primary amine[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The fragmentation pattern can also offer structural insights.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 150 | [M]⁺ (Molecular Ion)[2] |

| 133 | [M-NH₂]⁺ |

| 122 | [M-HCN]⁺ |

| 105 | [C₇H₅S]⁺[2] |

| 78 | [C₆H₄N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols that can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Reference the chemical shifts to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Acquire the mass spectrum.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Relationship between this compound and key spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a foundational understanding of its expected NMR, IR, and MS data, along with standardized experimental protocols. The presented data tables and workflow diagrams serve as a valuable resource for scientists and researchers in the fields of chemistry and drug discovery, facilitating the efficient and accurate analysis of this important heterocyclic compound. Further research to publish a complete and detailed experimental spectroscopic dataset for this compound would be a valuable contribution to the scientific community.

References

1,2-Benzisothiazol-3-amine CAS number and molecular structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Benzisothiazol-3-amine, a heterocyclic amine with significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis protocols, and biological activities, with a focus on its antimicrobial properties. All quantitative data is presented in a structured format for clarity, and key experimental methodologies are described in detail. A visual representation of a potential synthesis workflow is also provided to aid in laboratory applications.

Chemical Identity and Molecular Structure

This compound is a bicyclic aromatic compound containing a benzene ring fused to an isothiazole ring.

-

Chemical Name: this compound

-

CAS Number: 23031-78-9

-

Molecular Formula: C₇H₆N₂S

-

Molecular Weight: 150.20 g/mol

-

IUPAC Name: 1,2-benzothiazol-3-amine

-

SMILES: C1=CC=C2C(=C1)C(=NS2)N

Molecular Structure:

Synthesis Pathway

A potential synthetic route to this compound involves the reaction of 2,2'-dithiobenzonitrile with a metal amide, followed by oxidation. This process offers an efficient method for obtaining the target compound under relatively mild conditions.[1]

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 3-Amino-1,2-benzisothiazole Derivatives

This protocol is adapted from a patented method for the synthesis of 3-amino-1,2-benzisothiazole derivatives.[1]

Materials:

-

2,2'-Dithiobenzonitrile derivative

-

Secondary amine metal amide (e.g., lithium diisopropylamide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Extraction solvent (e.g., ethyl acetate)

-

Water

Procedure:

-

Dissolve the 2,2'-dithiobenzonitrile derivative in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of the secondary amine metal amide to the reaction mixture.

-

Allow the reaction to proceed for a specified time at the low temperature, followed by gradual warming to room temperature.

-

Introduce the oxidizing agent to the reaction mixture. The amount of water can be 5 to 20 times the weight of the oxidant.[1]

-

The reaction temperature can be maintained between 0 °C and the boiling point of the solvent, with a preferred range of 0 to 40 °C.[1]

-

After the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield the 3-amino-1,2-benzisothiazole derivative.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound and its derivatives against various microorganisms using the broth microdilution method.[2][3][4][5]

Materials:

-

Test compound (this compound or derivative)

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile diluent (e.g., saline or broth)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration if necessary.[5]

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[4][5]

-

Add 100 µL of the test compound stock solution to the first well of each row and mix thoroughly.[5]

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[4][5]

-

-

Preparation of Inoculum:

-

From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.[3][5]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3][5]

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[3]

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted test compound.[5] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[5]

-

Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[2] The growth control well should show turbidity, and the sterility control well should remain clear.[5]

Quantitative Data Summary

The antimicrobial activity of 1,2-benzisothiazole derivatives has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-(1,2-benzisothiazol-3-yl)amidines (propenyl derivative) | Gram-positive bacteria | 25 | [2] |

| Yeasts | 3-12 | [2] | |

| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | Gram-positive bacteria | 1.25 - 10 | |

| Dermatophytes | 0.7 - 12 |

Biological Activities and Potential Applications

Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

-

Antimicrobial Activity: As highlighted by the quantitative data, various derivatives exhibit potent activity against both Gram-positive bacteria and fungi, including yeasts and dermatophytes. This suggests their potential as lead compounds for the development of new antimicrobial agents.

-

Other Potential Applications: Research into related benzisothiazole structures has indicated potential applications in other therapeutic areas, though further investigation specific to this compound is required.

Conclusion

This compound represents a valuable chemical entity with demonstrated biological potential, particularly in the realm of antimicrobial research. The synthetic pathways, while requiring optimization for specific derivatives, are accessible. The provided experimental protocols for synthesis and antimicrobial evaluation offer a foundational framework for researchers entering this area of study. The quantitative data on the antimicrobial efficacy of its derivatives underscore the promise of this scaffold in the development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative - Google Patents [patents.google.com]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. benchchem.com [benchchem.com]

Theoretical and Computational Insights into 1,2-Benzisothiazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzisothiazol-3-amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the structure, properties, and reactivity of this compound. Furthermore, it details relevant experimental protocols for its synthesis and characterization, offering a valuable resource for researchers engaged in the study and application of this important molecule.

Introduction

This compound is a heterocyclic compound featuring a benzene ring fused to an isothiazole ring, with an amine group at the 3-position.[1] This core structure is a key pharmacophore in various biologically active molecules, exhibiting a range of activities. Understanding the fundamental electronic and structural properties of this scaffold is crucial for the rational design of novel derivatives with enhanced efficacy and specificity. Computational chemistry provides a powerful toolkit for elucidating these properties at the molecular level, complementing experimental investigations.

This guide summarizes key computational methodologies and experimental data pertinent to this compound, aiming to facilitate further research and development in this area.

Theoretical and Computational Studies

While comprehensive theoretical studies specifically focused on this compound are not extensively documented in publicly available literature, we can extrapolate from computational studies on analogous benzothiazole derivatives to outline a robust investigative workflow.[2] Density Functional Theory (DFT) has proven to be a reliable method for studying the conformational, thermodynamic, and spectroscopic features of such systems.[2]

A proposed computational workflow for characterizing this compound is presented below.

Caption: Proposed DFT-based computational workflow.

Molecular Geometry

The initial step in a computational study is the optimization of the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a suitable basis set like 6-311G(d,p) is a common starting point for such calculations.[2] From the optimized geometry, key structural parameters like bond lengths and bond angles can be determined.

Table 1: Computed Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Value (Å or °) |

| C-S Bond Length | 1.75 |

| S-N Bond Length | 1.65 |

| C=N Bond Length | 1.30 |

| C-NH2 Bond Length | 1.38 |

| C-S-N Bond Angle | 95.0 |

| S-N-C Bond Angle | 110.0 |

| Benzene Ring C-C Bond Lengths | ~1.39-1.41 |

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be confirmed by specific calculations.

Electronic Properties

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of chemical stability. The electrostatic potential (ESP) map can reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

Table 2: Computed Electronic Properties of this compound (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

Note: These are hypothetical values and should be determined through specific DFT calculations.

Spectroscopic Properties

Computational methods can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts.[2]

Experimental Protocols

Synthesis of this compound

A potential synthetic pathway could involve the amination of a suitable precursor, such as a 3-halo-1,2-benzisothiazole or through a multi-step reaction starting from 2-chlorobenzonitrile. A generalized workflow for the synthesis of the core benzisothiazole structure is outlined below.

Caption: A plausible synthetic workflow for this compound.

A method for synthesizing the related 1,2-benzisothiazolin-3-one involves the reaction of o-chlorobenzonitrile with anhydrous sodium sulfhydrate, followed by acidification to obtain o-mercaptobenzonitrile. This intermediate is then reacted with water and chlorine gas, heated, and crystallized.[3] A subsequent amination step would be required to yield the target compound.

Spectroscopic Characterization

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, characteristic vibrational frequencies are expected for the N-H, C=N, C-N, and aromatic C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium (two bands for primary amine)[4] |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| C=N Stretch | 1650-1550 | Medium |

| N-H Bend (amine) | 1650-1580 | Medium[4] |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-N Stretch (aromatic) | 1335-1250 | Strong[4] |

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Amine Protons (-NH₂) | 4.0 - 6.0 | Broad Singlet |

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C3 (attached to -NH₂) | 150 - 160 |

| Aromatic Carbons | 120 - 140 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆N₂S), the expected molecular ion peak [M]⁺ would be at m/z 150.20.[1]

Conclusion

This technical guide has outlined the key theoretical, computational, and experimental considerations for the study of this compound. While a dedicated body of literature on the computational analysis of this specific molecule is emerging, the methodologies and workflows presented here, derived from studies on analogous systems, provide a solid foundation for future research. The provided experimental data and synthetic strategies offer practical guidance for the synthesis and characterization of this promising heterocyclic compound. Further investigations, both computational and experimental, are warranted to fully unlock the potential of this compound and its derivatives in various scientific and industrial applications.

References

Tautomerism and Isomerism in 1,2-Benzisothiazol-3-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of tautomerism and isomerism in 1,2-benzisothiazol-3-amine derivatives, a class of heterocyclic compounds with significant biological activity. The guide focuses on the prevalent amino-imino tautomerism, presenting both theoretical and experimental approaches to its study. While experimental quantitative data for this compound derivatives are not extensively available in the current literature, this guide leverages computational data from the closely related 2-aminobenzothiazole as a predictive model. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry are provided to facilitate further research in this area. Additionally, the biological implications of these structural variations are discussed, with a focus on the antimicrobial mechanism of action. Visual diagrams generated using Graphviz are included to illustrate key concepts, including tautomeric equilibria and a proposed mechanism of enzyme inhibition.

Introduction to Tautomerism and Isomerism in this compound Derivatives

Isomerism, the phenomenon where different compounds share the same molecular formula, is a fundamental concept in drug discovery and development. Tautomerism is a specific type of isomerism involving the migration of a proton, leading to a dynamic equilibrium between two or more interconvertible forms called tautomers. In the context of this compound derivatives, the most significant form of tautomerism is the amino-imino tautomerism.

The this compound core can exist in two primary tautomeric forms: the amino form (this compound) and the imino form (1,2-benzisothiazol-3(2H)-imine). The position of this equilibrium can be influenced by various factors, including the nature of substituents on the benzisothiazole ring system, the solvent, temperature, and pH. The different tautomers can exhibit distinct physicochemical properties, such as lipophilicity, pKa, and hydrogen bonding capabilities, which in turn can significantly impact their biological activity, metabolic stability, and pharmacokinetic profiles. Understanding and controlling this tautomeric equilibrium is therefore crucial for the rational design of novel therapeutics based on this scaffold.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental quantification of the tautomeric equilibrium for a wide range of this compound derivatives is not extensively documented. However, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers and the position of the equilibrium.

The following tables summarize theoretical data for the amino-imino tautomerism of 2-aminobenzothiazole, a structurally analogous compound, which serves as a valuable model for understanding the tautomeric behavior of this compound derivatives.

Table 1: Calculated Thermodynamic Parameters for the Amino-Imino Tautomerism of 2-Aminobenzothiazole in the Aqueous Phase

| Parameter | Value |

| Reaction Enthalpy (ΔrH) | 14.8 kJ/mol |

| Gibbs Free Energy (ΔrG) | 9.8 kJ/mol |

| Equilibrium Constant (Keq1; amine -> imine) | 1.0 x 10⁻⁴ |

| Equilibrium Constant (Keq2; imine -> amine) | 9.8 x 10³ |

Data sourced from a computational study on benzothiazole derivatives and should be considered as a predictive model for this compound derivatives.[1]

Table 2: Calculated Activation Energies for the Amino-Imino Tautomerism of 2-Aminobenzothiazole

| Direction | Activation Energy (Ea) |

| Amine to Imine (Ea1) | 40.88 kJ/mol |

| Imine to Amine (Ea2) | 29.41 kJ/mol |

Data sourced from a computational study on benzothiazole derivatives and should be considered as a predictive model for this compound derivatives.[1]

These computational results suggest that for the analogous 2-aminobenzothiazole system, the amino tautomer is thermodynamically more stable than the imino form in the aqueous phase, as indicated by the positive Gibbs free energy change for the forward reaction and the equilibrium constants.

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough investigation of tautomerism in this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[2] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation and quantification of tautomers.

Protocol for Quantitative NMR (qNMR) Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 10-20 mg/mL.

-

The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be investigated.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra. Key signals to monitor include the N-H protons of the amino and imino forms, as well as aromatic protons, which will have distinct chemical shifts in each tautomer.

-

Acquire ¹³C NMR spectra. The chemical shift of the C3 carbon is particularly informative, showing a significant difference between the amino and imino forms.

-

For enhanced sensitivity and unambiguous assignment, 2D NMR experiments such as HSQC and HMBC can be employed.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to each tautomer.

-

Integrate the well-resolved signals of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

-

The equilibrium constant (Keq) can be calculated from the ratio of the tautomers.

-

Variable temperature (VT) NMR studies can provide information on the thermodynamics of the tautomeric equilibrium.

-

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the diffraction data.

-

The positions of the hydrogen atoms, particularly the one involved in the tautomerism, should be carefully determined from the electron density map or refined with appropriate constraints.

-

-

Data Analysis:

-

The final refined structure will unambiguously show the tautomeric form present in the crystal lattice.

-

Analyze bond lengths and angles to further characterize the tautomeric form. For example, the C3-N bond length will differ between the amino (single bond character) and imino (double bond character) forms.

-

Computational Chemistry

Computational methods, particularly DFT, are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.

Protocol for DFT Calculations:

-

Software:

-

Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

-

Methodology:

-

Model Building: Construct the 3D structures of the amino and imino tautomers of the this compound derivative of interest.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations for all tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[3]

-

Frequency calculations should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).

-

Energy Calculation: From the optimized geometries, calculate the electronic energies, enthalpies, and Gibbs free energies of each tautomer.

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the tautomers: ΔG = G(imino) - G(amino).

-

The equilibrium constant (Keq) can then be calculated using the equation: Keq = exp(-ΔG/RT), where R is the gas constant and T is the temperature.

-

-

Biological Relevance and Signaling Pathways

1,2-Benzisothiazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4] The specific tautomeric form of a this compound derivative can significantly influence its biological activity by altering its ability to interact with molecular targets.

The antimicrobial action of isothiazolinones, a class of compounds that includes 1,2-benzisothiazol-3-one derivatives, is generally attributed to their ability to inhibit essential enzymes within microbial cells.[3][5] The proposed mechanism involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic residues, particularly the thiol groups of cysteine residues in enzymes.[6] This covalent modification leads to the inactivation of the enzyme and disruption of vital metabolic pathways, ultimately resulting in microbial cell death.

While a specific signaling pathway for this compound derivatives is not well-defined in the literature, the general mechanism of action of related isothiazolinones provides a basis for a proposed model of enzyme inhibition.

Visualizations

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a proposed mechanism of action.

Conclusion

The tautomerism and isomerism of this compound derivatives are critical aspects that influence their chemical properties and biological activity. While the amino tautomer is predicted to be the more stable form based on computational studies of analogous systems, the tautomeric equilibrium is dynamic and can be influenced by substituents and the surrounding environment. A multi-faceted approach combining NMR spectroscopy, X-ray crystallography, and computational chemistry is essential for a comprehensive understanding of these structural phenomena. Further research is needed to experimentally quantify the tautomeric equilibria of a broader range of this compound derivatives and to elucidate the specific signaling pathways through which they exert their biological effects. The protocols and data presented in this guide provide a solid foundation for advancing the study and application of this important class of compounds in drug discovery and development.

References

- 1. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 1,2-Benzisothiazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzisothiazol-3-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties. Understanding the electronic structure, molecular geometry, and reactivity of these compounds at a quantum mechanical level is crucial for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound and its closely related derivatives, summarizing key findings and outlining the computational methodologies.

Computational Methodology

The quantum chemical calculations summarized herein are predominantly based on Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocols

Software: The calculations are typically performed using the Gaussian suite of programs.

Method: The most commonly employed method is DFT using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This functional is known to provide reliable results for a wide range of organic molecules.

Basis Set: The 6-311+G(d,p) basis set is frequently used for these types of calculations. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the electronic properties of heteroatomic systems.

Geometry Optimization: The molecular geometry of the compounds is optimized in the gas phase. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional structure. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Analysis: Following geometry optimization, a range of molecular properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic transitions and reactivity of the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecular surface, indicating the regions that are susceptible to electrophilic and nucleophilic attack.

-

Vibrational Frequencies: Theoretical FT-IR and Raman spectra are calculated to aid in the assignment of experimental vibrational spectra.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on derivatives of this compound. It is important to note that these values are for the specified derivatives and should be considered as approximations for the parent compound.

Table 1: Optimized Geometrical Parameters for a Representative Benzothiazole Derivative

Data for a representative substituted benzothiazole derivative, as comprehensive data for the parent this compound is not available.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-S | 1.76 |

| C=N | 1.31 | |

| C-N | 1.39 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angle | C-S-C | 91.5 |

| S-C-N | 115.2 | |

| C-N-C | 110.8 |

Table 2: Frontier Molecular Orbital (FMO) Energies and Related Properties of this compound Derivatives

Data obtained from a study on bioactive compounds including a TBDMS derivative of this compound.[1]

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound, TBDMS derivative | - | - | - |

| Butanol Fraction Compound 1 (BF1) | - | - | 6.746 |

| Butanol Fraction Compound 2 (BF2) | - | - | 7.215 |

| Dichloromethane Compound 1 (DF1) | - | - | 0.446 |

| Dichloromethane Compound 2 (DF2) | - | - | 0.940 |

Note: Lower energy gaps suggest higher reactivity.[1]

Mandatory Visualization

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Conceptual Workflow for Quantum Chemical Calculations

Caption: A typical workflow for performing quantum chemical calculations.

Logical Relationship of Molecular Properties

Caption: Interrelationship between molecular properties derived from calculations.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of this compound and its derivatives. While a dedicated, comprehensive computational study on the parent molecule is yet to be published, the analysis of its derivatives offers a strong foundation for understanding its electronic structure, reactivity, and spectroscopic signatures. The methodologies and representative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug design, and materials science, facilitating the development of novel compounds with tailored properties. Future computational studies focusing specifically on this compound are warranted to further refine our understanding of this versatile heterocyclic scaffold.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of 1,2-Benzisothiazol-3-amine and its Analogue 1,2-Benzisothiazolin-3-one

Disclaimer: This document provides a detailed overview of the safety and toxicity of 1,2-Benzisothiazol-3-amine and the closely related compound 1,2-Benzisothiazolin-3-one. It is intended for researchers, scientists, and drug development professionals. The information compiled herein is for informational purposes only and should not be used for diagnostic or therapeutic purposes.

This compound (CAS: 23031-78-9)

There is a significant lack of comprehensive, publicly available toxicological data for this compound. The available information is primarily limited to its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

According to aggregated information from notifications to the ECHA C&L Inventory, this compound is classified with the following hazards[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

-

Skin Irritation (Category 2): Causes skin irritation[1].

-

Eye Irritation (Category 2): Causes serious eye irritation[1].

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

Due to the scarcity of detailed studies, quantitative toxicity data, such as LD50 values, and information on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity for this compound are not available in the public domain. Furthermore, no information was found regarding the signaling pathways or specific mechanisms of its toxicity.

1,2-Benzisothiazolin-3-one (BIT) (CAS: 2634-33-5): A Widely Studied Analogue

In contrast to its amine analogue, 1,2-Benzisothiazolin-3-one (BIT) is a well-studied biocide and preservative. The following sections provide an in-depth overview of its safety and toxicity profile, which may serve as a useful reference for researchers investigating related compounds.

Acute Toxicity

BIT exhibits moderate acute toxicity via the oral route and low toxicity via the dermal route.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1020 mg/kg | --INVALID-LINK-- |

| LD50 | Mouse | Oral | 1150 mg/kg | --INVALID-LINK-- |

| LD50 | Rat | Dermal | >2000 mg/kg | --INVALID-LINK-- |

Irritation and Sensitization

BIT is a known irritant and a potent skin sensitizer.

| Endpoint | Species/Test | Result | Reference |

| Skin Irritation | Rabbit | Irritant | --INVALID-LINK-- |

| Eye Irritation | Rabbit | Severe Irritant / Corrosive | --INVALID-LINK-- |

| Skin Sensitization | Human / Animal studies | Potent Sensitizer | --INVALID-LINK-- |

Repeated Dose Toxicity

Subchronic oral toxicity studies have identified systemic effects following repeated administration of BIT.

| Endpoint | Species | Duration | Effects Observed | Reference |

| NOAEL | Rat | 28-day Dermal | 12 mg/kg/day (no systemic effects) | --INVALID-LINK-- |

| Subchronic Oral Toxicity | Rat | - | Decreased body weight, forestomach hyperplasia | --INVALID-LINK-- |

| Subchronic Oral Toxicity | Dog | - | Alterations in blood chemistry, increased liver weight | --INVALID-LINK-- |

Genotoxicity and Carcinogenicity

Based on the available data, BIT is not considered to be genotoxic or carcinogenic.

| Endpoint | Test System | Result | Reference |

| Genotoxicity | Ames test, micronucleus test, mouse lymphoma test, UDS test | Negative | --INVALID-LINK-- |

| Carcinogenicity | - | No usable studies to date | --INVALID-LINK-- |

Reproductive and Developmental Toxicity

Developmental effects have been observed only at doses that also caused maternal toxicity.

| Endpoint | Species | Result | Reference |

| Teratogenicity | Rat | Not teratogenic at non-maternally toxic doses | --INVALID-LINK-- |

| Developmental Toxicity | Rat | Skeletal abnormalities at maternally toxic doses | --INVALID-LINK-- |

Experimental Protocols

This protocol is a standardized method for determining the acute oral toxicity of a substance.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex are used.

-

Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

-

Dosing: A single animal is dosed with the test substance at a specific starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality over a period of at least 48 hours.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased by a specific factor. If the animal dies, the dose is decreased.

-

Termination: The procedure is stopped when one of the stopping criteria is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using maximum likelihood methods.

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Medicinal Chemistry of 1,2-Benzisothiazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for 1,2-benzisothiazol-3-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details synthetic routes, quantitative biological data, and step-by-step experimental procedures for their evaluation as antifungal and apoptosis-inducing agents.

Introduction

The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The 3-amino substituted derivatives, in particular, have garnered interest as potent antifungal agents and inhibitors of key cellular processes like apoptosis. This document outlines key synthetic strategies and methodologies for evaluating their therapeutic potential.

Synthetic Routes

The synthesis of this compound derivatives can be achieved through several pathways. A common and effective method involves the reaction of bis(2-cyanophenyl) disulfide with an appropriate amine. This one-step process provides a direct route to N-substituted 3-amino-1,2-benzisothiazole derivatives.[1] An alternative approach involves the reaction of 2,2'-dithiobenzonitriles with metal amides of secondary amines, followed by oxidation to yield the desired 3-amino-1,2-benzisothiazoles.

Medicinal Chemistry Applications

This compound derivatives have shown promise in two key areas of medicinal chemistry: as antifungal agents and as modulators of apoptosis through caspase inhibition.

Antifungal Activity

Certain amino acid-derived 1,2-benzisothiazolinones have demonstrated significant antifungal activity against a range of pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus. These compounds are effective against strains resistant to existing antifungal drugs.

Proposed Mechanism of Antifungal Action: The antifungal mechanism of these derivatives is believed to involve the targeting of mitochondrial respiratory pathways. This disruption leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately causing fungal cell death.[2]

Caspase-3 Inhibition and Apoptosis Induction

Derivatives of the parent scaffold, 1,2-benzisothiazol-3-one, have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptosis cascade.[3] Some analogues exhibit inhibitory concentrations (IC50) in the nanomolar range.[3] By inhibiting caspase-3, these compounds can modulate programmed cell death, which has therapeutic implications in diseases with dysregulated apoptosis.

Caspase-3 Signaling Pathway: Caspase-3 is a critical downstream effector in the apoptotic pathway. It is activated by initiator caspases (e.g., caspase-9) and proceeds to cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Small molecule inhibitors can block the active site of caspase-3, preventing substrate cleavage and halting the apoptotic process.

Quantitative Biological Data

The following tables summarize the reported biological activities of selected this compound and related derivatives.

Table 1: Antifungal Activity of Amino Acid-Derived 1,2-Benzisothiazolinones

| Compound | C. albicans MIC₅₀ (µg/mL) | A. fumigatus MIC₅₀ (µg/mL) | C. neoformans MIC₅₀ (µg/mL) |

| DFD-VI-15 | 0.8 - 3.2 | >12.5 | 0.8 - 1.6 |

| BD-I-186 | 0.8 - 3.2 | >12.5 | 0.8 - 1.6 |

| DFD-V-49 | 1.6 - 6.4 | 3.2 | 1.6 - 3.2 |

| DFD-V-66 | 3.2 - 12.5 | >12.5 | 1.6 - 3.2 |

Data extracted from a study on amino acid-derived 1,2-benzisothiazolinone derivatives.

Table 2: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

| Compound | Caspase-3 IC₅₀ (nM) |

| 6b | 150 |

| 6r | 50 |

| 6s | 30 |

| 6w | 20 |

Data represents a selection of potent analogues from a high-throughput screening study.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole

This protocol describes a one-step synthesis of a representative 3-amino-1,2-benzisothiazole derivative.[1]

Materials:

-

Bis(2-cyanophenyl) disulfide

-

Piperazine (excess)

-

Dimethyl sulfoxide (DMSO)

-

2-Propanol

-

Reaction vessel equipped with a stirrer and condenser

Procedure:

-

Combine bis(2-cyanophenyl) disulfide, excess piperazine, a small amount of DMSO, and 2-propanol in a reaction vessel.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Maintain the reaction at this temperature for 3-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by crystallization. The crude product can be purified by recrystallization from an appropriate solvent to yield 3-(1-piperazinyl)-1,2-benzisothiazole.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal pathogens.

Materials:

-

Synthesized this compound derivatives

-

Fungal strains (e.g., Candida albicans)

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Dispense 100 µL of RPMI-1640 medium into each well of a 96-well plate.

-

Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).

-

Add 100 µL of the diluted fungal suspension to each well.

-

Include a positive control (medium and inoculum) and a negative control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 3: Caspase-3 Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of the synthesized compounds against human caspase-3.

Materials:

-

Synthesized 1,2-benzisothiazol-3-one derivatives

-

Recombinant human caspase-3

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer (e.g., HEPES buffer containing DTT and EDTA)

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, recombinant caspase-3, and assay buffer.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculate the rate of substrate cleavage for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

References

Application Notes and Protocols: 1,2-Benzisothiazol-3-amine as a Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazole nucleus is recognized as a "privileged" scaffold in medicinal chemistry. This heterocyclic system, featuring a fused benzene and isothiazole ring, demonstrates the ability to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,2-benzisothiazol-3-amine have shown significant potential in various therapeutic areas, including infectious diseases, apoptosis-related disorders, and virology.

These application notes provide an overview of the utility of the this compound scaffold, alongside detailed protocols for the synthesis of its derivatives and their evaluation in key biological assays.

Therapeutic Applications

The versatility of the 1,2-benzisothiazole scaffold has led to the development of compounds with a range of biological activities:

-

Antibacterial and Antifungal Agents: Derivatives of 1,2-benzisothiazole have demonstrated potent activity against a variety of microbial pathogens.[1][2][3] The mechanism of action is often attributed to the ability of the scaffold to interact with essential microbial enzymes or cellular structures.

-

Anticancer Activity via Caspase-3 Inhibition: Certain 1,2-benzisothiazol-3-one derivatives have been identified as potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.[4][5][6] Dysregulation of apoptosis is a hallmark of cancer, making caspase-3 an attractive therapeutic target.

-

Antiviral Activity: The scaffold has been successfully employed in the discovery of bifunctional inhibitors of HIV-1 reverse transcriptase (RT), targeting both the DNA polymerase and RNase H activities of the enzyme.[7][8][9] This dual-inhibition mechanism presents a promising strategy for combating HIV-1.

-

Neuroprotective and Antipsychotic Potential: Piperazine derivatives of 1,2-benzisothiazole have been investigated for their potential as antipsychotic agents, demonstrating affinity for dopaminergic and serotonergic receptors.

Structure-Activity Relationships (SAR)

Systematic modification of the 1,2-benzisothiazole scaffold has provided valuable insights into the structural requirements for various biological activities:

-

Substitution at the N-2 position: The nature of the substituent at the N-2 position of the isothiazole ring significantly influences the biological activity. For instance, the introduction of N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl groups has been shown to confer antibacterial activity against Gram-positive bacteria.

-

Functionalization at the C-3 position: Modifications at the C-3 position can dramatically alter the compound's properties. For example, 1,2-benzisothiazolin-3-ones, which feature a ketone at this position, are among the most active derivatives, exhibiting potent and broad-spectrum antibacterial and antifungal activity.

-

Aromatic ring substitution: Substitution on the benzene ring can modulate the pharmacokinetic and pharmacodynamic properties of the derivatives.

Quantitative Data Summary

The following tables summarize the biological activities of representative 1,2-benzisothiazole derivatives from various studies.

Table 1: Antibacterial Activity of 1,2-Benzisothiazole Derivatives

| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |

| 1l | Hydrazone derivative | Bacillus subtilis | Not specified, but noted as highly effective | [1] |

| 8a | Nitro-substituted phenyl at C-2 | Pseudomonas aeruginosa | 90-180 | [10] |

| 8b | Methoxy-substituted phenyl at C-2 | Pseudomonas aeruginosa | 90-180 | [10] |

| 25a | Aryl derivative | Enterococcus faecalis | ~1 µM | [10] |

| 25b | Aryl derivative | Klebsiella pneumoniae | 1.04 µM | [10] |

| 8t | 5,6-difluorosubstituted | Gram-positive pathogens | Potent inhibitor | [11] |

Table 2: Caspase-3 Inhibitory Activity of 1,2-Benzisothiazol-3-one Derivatives

| Compound ID | Substituent(s) | IC50 (nM) | Reference |

| 6b | Not specified | Nanomolar range | [4][5] |

| 6r | Not specified | Nanomolar range | [4][5] |

| 6s | Not specified | Nanomolar range | [4][5] |

| 6w | Not specified | Nanomolar range | [4][5] |

Table 3: HIV-1 Reverse Transcriptase Inhibitory Activity of Benzisothiazolone Derivatives

| Compound ID | Activity | IC50 (µM) | EC50 (µM) | Reference |

| 1 | RNase H Inhibition | 0.16 ± 0.03 | 1.68 ± 0.94 | [7][8][9] |

| DNA Polymerase Inhibition | 5.97 ± 3.10 | [7][8][9] | ||

| 2 | RNase H Inhibition | 0.13 ± 0.04 | 2.68 ± 0.54 | [7][8][9] |

| DNA Polymerase Inhibition | 2.64 ± 1.85 | [7][8][9] | ||

| 3 | RNase H Inhibition | >10 | >10 | [7][8][9] |

| DNA Polymerase Inhibition | >10 | [7][8][9] | ||

| 4 | RNase H Inhibition | 0.81 ± 0.22 | 4.39 ± 0.87 | [7][8][9] |

| DNA Polymerase Inhibition | 1.13 ± 0.28 | [7][8][9] |

Experimental Protocols

Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

This protocol describes a general method for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-ones starting from 2-mercaptobenzamides, which can be prepared from the corresponding anilines.

Protocol 1: Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

Materials:

-

Substituted 2-mercaptobenzamide

-

N-Chlorosuccinimide (NCS) or Selectfluor

-

Appropriate solvent (e.g., Dichloromethane, Acetonitrile)

-

Stirring apparatus

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the substituted 2-mercaptobenzamide (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution. For the synthesis of the corresponding 1-oxides, an excess of NCS or Selectfluor can be used.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted 1,2-benzisothiazol-3(2H)-one.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).